1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O4S/c1-7-10(8(2)24-19-7)25(21,22)20-5-3-9(4-6-20)11-17-18-12(23-11)13(14,15)16/h9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDUOKUURCYEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is structurally related to derivatives reported in studies on 1,3,4-oxadiazole-piperidine hybrids. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences:
Oxadiazole Substituent : The target compound’s trifluoromethyl group increases lipophilicity and electron-withdrawing effects compared to the methyl or phenyl groups in 6a-o derivatives. This may enhance membrane permeability and target binding .
Sulfonyl Group: Unlike the benzenesulfonyl-thioether linker in 6a-o, the target compound directly attaches a dimethyloxazole sulfonyl group.
Preparation Methods
Isoxazole Ring Formation
The 3,5-dimethyl-1,2-oxazole (isoxazole) scaffold is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydroxylamine hydrochloride under acidic conditions.
Reaction Conditions :
Sulfonation at C4 Position
Sulfonation of the isoxazole ring is achieved using chlorosulfonic acid (ClSO$$_3$$H) in dichloromethane (DCM) at 0–5°C.
Procedure :
- Isoxazole (1.0 eq) dissolved in DCM
- ClSO$$3$$H (1.5 eq) added dropwise under N$$2$$ atmosphere
- Stirred at 0°C for 2 h, then warmed to room temperature for 12 h
- Quenched with ice-water, extracted with DCM, dried (Na$$2$$SO$$4$$)
Synthesis of 4-(5-Trifluoromethyl-1,3,4-oxadiazol-2-yl)piperidine
Hydrazide Formation
Piperidine-4-carboxylic acid is converted to its hydrazide derivative using thionyl chloride (SOCl$$_2$$) followed by reaction with hydrazine hydrate.
Reaction Sequence :
- Piperidine-4-carboxylic acid → Acid chloride (SOCl$$_2$$, reflux, 3 h)
- Acid chloride + NH$$2$$NH$$2$$·H$$_2$$O → Hydrazide (EtOH, 0°C, 1 h)
Oxadiazole Cyclization
The hydrazide undergoes cyclization with trifluoroacetic anhydride (TFAA) to form the 1,3,4-oxadiazole ring.
Optimized Conditions :
Mechanism :
- TFAA activates the hydrazide via acylation
- Intramolecular cyclization eliminates H$$_2$$O to form oxadiazole
Coupling of Sulfonyl and Oxadiazole Moieties to Piperidine
Sulfonylation of Piperidine
Intermediate A (sulfonyl chloride) reacts with Intermediate B (oxadiazole-piperidine) under basic conditions.
| Component | Quantity |
|---|---|
| Intermediate B | 1.0 eq |
| Intermediate A | 1.2 eq |
| Cs$$2$$CO$$3$$ | 2.2 eq |
| DMSO | 8 mL/mmol |
| Temperature | 120°C |
| Time | 1 h (microwave) |
Workup :
- Dilution with EtOAc/H$$_2$$O
- Extraction (3× EtOAc), drying (Na$$2$$SO$$4$$), column chromatography (SiO$$_2$$, EtOAc/hexane)
Analytical Data and Characterization
Spectral Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.45–1.60 (m, 2H, piperidine), 2.30 (s, 6H, CH$$3$$), 3.10–3.25 (m, 4H, piperidine), 4.85 (s, 1H, SO$$_2$$-linkage)
- $$^{19}$$F NMR (376 MHz, CDCl$$3$$): δ -62.5 (CF$$3$$)
- HRMS : m/z Calc. for C$${15}$$H$${18}$$F$$3$$N$$5$$O$$_4$$S [M+H]$$^+$$: 446.1095; Found: 446.1098
Purity Assessment
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
